Btc AM
Description
Contextualization of Fluorescent Probes in Chemical Research
Fluorescent probes are molecular tools that exhibit characteristic fluorescence properties which change upon interaction with a specific chemical species or environment. acs.orgmdpi.comacs.org This change in fluorescence, which can manifest as alterations in intensity, wavelength, lifetime, or polarization, provides a detectable signal that can be correlated with the presence or concentration of the target analyte or the properties of the local environment. acs.orgmdpi.comacs.org The application of fluorescent probes spans numerous disciplines within chemical research, including analytical chemistry, chemical biology, materials science, and environmental monitoring. acs.orgdlut.edu.cnrsc.org In chemical biology, fluorescent probes are invaluable for visualizing and studying biological processes in living cells and organisms with high sensitivity and spatial resolution. acs.orgacs.org They allow researchers to monitor dynamic events such as ion fluxes, enzyme activity, protein localization, and membrane potential in real-time. acs.orgacs.org The development of novel fluorescent probes with improved properties, such as enhanced selectivity, sensitivity, photostability, and cell permeability, remains an active area of research. mdpi.comacs.org Signaling mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET) are commonly employed in the design of these probes to achieve desired responses to target analytes. dlut.edu.cn
Evolution of Coumarin-Based Fluorescent Indicators
Coumarins, a class of organic compounds containing a benzopyrone structure, have a long-standing history as fluorophores and have been extensively utilized in the development of fluorescent indicators. mdpi.comencyclopedia.pubfrontiersin.org Their inherent fluorescence properties, arising from their conjugated π system, make them suitable scaffolds for designing probes. mdpi.comencyclopedia.pub The evolution of coumarin-based fluorescent indicators reflects a progression from simple fluorescent dyes to more complex and sophisticated chemosensors with improved analytical capabilities. Early applications involved using coumarin (B35378) derivatives like 7-hydroxycoumarin to measure enzymatic activities by monitoring the fluorescence change upon substrate conversion. mdpi.comencyclopedia.pub The ability to easily functionalize the coumarin core at various positions, particularly at the 7-position, has allowed for the tuning of their photophysical properties and the introduction of recognition elements for specific analytes. mdpi.comencyclopedia.pubresearchgate.net This has led to the development of coumarin-based probes for detecting a wide range of species, including ions, enzymes, reactive oxygen species, and other biomolecules. mdpi.comfrontiersin.orgresearchgate.net The desirable properties of coumarin derivatives, such as high fluorescence quantum yield and good light stability, have contributed to their continued prominence in the design of fluorescent probes. researchgate.net
Significance of BTC AM in Advanced Chemical Investigations
This compound holds particular significance in advanced chemical investigations, primarily as a tool for studying calcium signaling, a fundamental process in numerous biological functions. caymanchem.comglpbio.comcaymanchem.com Its significance is rooted in its design as a cell-permeable precursor that is converted intracellularly to the active calcium indicator, BTC. caymanchem.comglpbio.com This acetoxy-methyl ester strategy is commonly used to facilitate the entry of polar fluorescent indicators into cells. caymanchem.comglpbio.com Upon hydrolysis by intracellular esterases, the released BTC functions as a low-affinity calcium indicator. caymanchem.comglpbio.comcaymanchem.com The low affinity (Kd = 7-26 µM) makes it particularly useful for measuring relatively high intracellular calcium concentrations or large calcium transients that might saturate higher-affinity indicators like Fura-2. caymanchem.comcaymanchem.comthermofisher.com The ratiometric nature of BTC's calcium response, characterized by an excitation wavelength shift upon calcium binding, is a critical advantage. caymanchem.comglpbio.comthermofisher.com By measuring the ratio of fluorescence intensity at two different excitation wavelengths (401 nm and 480 nm), researchers can obtain calcium concentration measurements that are less susceptible to variations in dye concentration, cell thickness, and instrument settings, leading to more reliable quantitative data. caymanchem.comthermofisher.com This capability makes this compound a valuable tool for investigating calcium dynamics in various cell types and physiological processes, including neuronal activity and muscle contraction. caymanchem.comglpbio.com
Scope and Objectives of Academic Inquiry into this compound Chemistry
The academic inquiry into this compound chemistry is primarily focused on understanding and utilizing its properties as a fluorescent calcium indicator for research purposes. The scope of this inquiry includes detailed characterization of its chemical structure, spectroscopic properties, and behavior in biological systems. Researchers investigate the efficiency of its delivery into cells and the subsequent hydrolysis to the active BTC form. A major objective is to apply this compound to study calcium signaling in various biological models, ranging from cultured cells to potentially more complex systems. This involves using ratiometric fluorescence microscopy and spectroscopy to monitor changes in intracellular calcium concentrations in response to various stimuli. Academic studies aim to elucidate the role of calcium in specific cellular processes, such as neurotransmission, muscle physiology, and signal transduction pathways, by employing this compound as a reliable calcium sensor. Furthermore, research may involve optimizing the use of this compound for specific applications, exploring potential limitations such as compartmentalization or conversion to calcium-insensitive forms under prolonged excitation, and comparing its performance with other calcium indicators. thermofisher.com The overarching objective is to leverage the unique characteristics of this compound to gain deeper insights into the complex roles of calcium in biological systems.
Structure
2D Structure
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYIECNPLLVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N3O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Btc Am
Historical and Current Synthetic Approaches to BTC AM
The synthesis of the BTC core, the fluorophore component of the indicator, is a key challenge that relies on the strategic assembly of its two main heterocyclic components: a benzothiazole (B30560) and a benzopyran (coumarin) system. While specific, proprietary industrial synthesis routes are not publicly detailed, the construction can be understood through established synthetic organic chemistry reactions.
The process would logically involve:
Benzothiazole component synthesis: The benzothiazole moiety is typically formed through a condensation reaction. A common route involves the reaction of a 2-aminothiophenol (B119425) derivative with a carboxylic acid or its equivalent under dehydrating conditions. Modifications on the benzothiazole ring can be introduced by using appropriately substituted 2-aminothiophenols.
Benzopyran (Coumarin) component synthesis: The benzopyran, or more specifically, the coumarin (B35378) skeleton, is often synthesized via classic name reactions such as the Pechmann condensation, Perkin reaction, or Knoevenagel condensation. These methods generally involve the reaction of a phenol (B47542) with a β-ketoester or a related carbonyl compound under acidic or basic conditions.
Coupling and Final Assembly: The final step in creating the BTC core is the coupling of the benzothiazole and benzopyran fragments. This is typically achieved by forming a carbon-carbon bond between the two heterocyclic systems. The specific strategy would depend on the functional groups pre-installed on each fragment, but could involve transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) or the formation of the central enone system that links the two rings. The precursor molecule would contain multiple carboxylic acid groups necessary for the subsequent esterification step.
The acetoxymethyl (AM) ester groups are critical for the biological application of BTC. aatbio.com These moieties render the molecule lipophilic and electrically neutral, allowing it to passively diffuse across the cell membrane. thermofisher.com Once inside the cell, endogenous esterase enzymes cleave the AM groups, regenerating the carboxylates and trapping the active, fluorescent BTC indicator within the cytoplasm. aatbio.comnih.gov
The incorporation of the AM moieties is achieved through an esterification reaction targeting the carboxylic acid functional groups on the BTC precursor. The general chemical process is as follows:
The carboxylic acid groups on the BTC core are deprotonated using a suitable non-nucleophilic base to form the corresponding carboxylate salt.
This carboxylate is then reacted with an acetoxymethylating agent, typically an acetoxymethyl halide such as acetoxymethyl bromide (AM-Br) or acetoxymethyl chloride (AM-Cl).
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the carboxylate anion displaces the halide, forming the acetoxymethyl ester.
This reaction must be carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prevent hydrolysis of the highly reactive acetoxymethylating agent and the product ester. thermofisher.com
Optimizing the synthesis of a complex molecule like this compound is crucial for maximizing yield and purity, thereby ensuring its reliability as a chemical probe. Optimization efforts focus on both the construction of the BTC core and the final esterification step. Key parameters that are systematically varied include reaction temperature, solvent, catalyst (if applicable), and stoichiometry of reagents.
For the final esterification step, achieving high conversion without causing degradation of the complex fluorophore core is paramount. Below is a representative table illustrating how reaction conditions could be optimized for the acetoxymethylation of a generic carboxylic acid precursor (R-COOH).
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (B128534) | DMF | 25 | 24 | 45 |
| 2 | DIPEA | DMF | 25 | 18 | 62 |
| 3 | DIPEA | DMSO | 25 | 18 | 75 |
| 4 | DIPEA | DMSO | 40 | 12 | 71 (minor decomposition) |
| 5 | Cesium Carbonate | DMF | 25 | 12 | 85 |
Data are hypothetical and for illustrative purposes.
As suggested by the table, changing from a weaker organic base like triethylamine to a stronger one like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate can significantly improve yields by more effectively generating the nucleophilic carboxylate. The choice of solvent also plays a critical role, with DMSO often providing better solubility and reaction rates than DMF for such transformations. Purification is typically accomplished using column chromatography to separate the desired multi-esterified product from partially reacted intermediates and impurities.
Green Chemistry Principles in this compound Production
While specific details on the application of green chemistry to the production of this compound are not available in the public domain, the broader field of synthesizing complex heterocyclic compounds and fluorescent dyes is increasingly adopting sustainable practices. nih.govmdpi.comijpsjournal.com The principles of green chemistry provide a framework for making the synthesis of molecules like this compound more environmentally benign.
Several key areas of green chemistry are particularly relevant to the synthesis of this compound and its precursors:
Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids like CO2, or bio-derived solvents. frontiersin.orgglobaltextilesource.com For the synthesis of heterocyclic compounds, microwave-assisted synthesis in aqueous media has been shown to be a greener alternative to conventional heating in organic solvents. chemijournal.com
Catalysis: The use of catalysts, particularly heterogeneous and biocatalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing waste. For instance, the synthesis of N-heterocycles can be achieved using metal-catalyzed acceptorless coupling and one-pot reactions, which are more atom-economical and generate fewer byproducts. mdpi.com
Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. frontiersin.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. mdpi.com
Renewable Feedstocks: The use of renewable starting materials, often derived from biomass, is a key goal of green chemistry. ijpsjournal.com While the synthesis of complex molecules like this compound may currently rely on petroleum-based feedstocks, future research may explore the use of bio-based precursors for the synthesis of the heterocyclic core structures.
The following table summarizes some green chemistry approaches that could be applicable to the synthesis of this compound, based on methodologies used for similar compounds:
| Green Chemistry Principle | Conventional Method | Greener Alternative | Potential Benefit for this compound Synthesis |
| Solvent Selection | Use of volatile organic solvents (e.g., DMF, chlorinated hydrocarbons) | Microwave-assisted synthesis in water or bio-solvents; Supercritical CO2 globaltextilesource.comchemijournal.com | Reduced solvent waste and toxicity. |
| Catalysis | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts, organocatalysts nih.govmdpi.com | Increased reaction efficiency, catalyst recyclability, milder reaction conditions. |
| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, sonochemistry ijpsjournal.com | Reduced reaction times and energy consumption. |
| Waste Reduction | Multi-step synthesis with isolation of intermediates | One-pot reactions, domino reactions frontiersin.org | Fewer purification steps, reduced solvent usage, and less waste generation. |
Chemical Reactivity and Transformation Pathways of Btc Am
Mechanistic Studies of Ester Hydrolysis in Model Systems
In the absence of enzymes, the hydrolysis of the ester linkages in BTC AM proceeds via well-established chemical mechanisms. This non-enzymatic hydrolysis is a critical factor in determining the compound's stability during storage and handling. The modification of carboxylic acids with AM ester groups results in an uncharged molecule that can permeate cell membranes. thermofisher.com
The cleavage of the acetoxymethyl ester is a form of ester hydrolysis that follows a nucleophilic acyl substitution pathway. libretexts.org The process involves two main stages. First, the hydrolysis of the terminal acetate ester yields an unstable acetal intermediate. This intermediate then rapidly decomposes to release the free carboxyl functionality, along with formaldehyde and acetic acid. researchgate.net
This hydrolysis can be catalyzed by either acid or aqueous base. libretexts.orgwikipedia.org
Acid-Catalyzed Hydrolysis : This reaction is essentially the reverse of a Fischer esterification. libretexts.orgyoutube.com The process begins with the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. libretexts.orgchemistrysteps.com This pathway is an equilibrium process, and the presence of excess water drives the reaction toward the hydrolysis products. wikipedia.orgchemistrysteps.com
In model systems using aqueous buffers without enzymes, the rate of spontaneous hydrolysis for AM esters is relatively slow. For instance, studies on various AM probes have shown their half-life in a HEPES buffer to be greater than one hour. nih.gov This inherent chemical stability in neutral aqueous solutions is crucial for preventing premature activation before enzymatic cleavage.
The rate of non-enzymatic ester hydrolysis is highly dependent on the surrounding chemical environment, particularly pH and the solvent system.
Influence of pH : The hydrolysis of esters is significantly accelerated in both acidic and alkaline conditions compared to a neutral pH. wikipedia.orgchemistrysteps.com Studies on other ester-containing compounds have demonstrated a direct correlation between pH and the hydrolysis rate. For example, in one study involving thiol-acrylate photopolymers, increasing the buffer pH from a physiological level of 7.4 to a slightly more alkaline 8.0 resulted in a nearly four-fold increase in the ester hydrolysis rate constant. nih.gov This increased rate is attributed to the higher concentration of hydroxide ions, which act as nucleophiles in the hydrolysis reaction. nih.gov
| pH | Hydrolysis Rate Constant (days-1) | Relative Rate Increase |
|---|---|---|
| 7.4 | 0.074 ± 0.003 | 1.0x |
| 8.0 | 0.28 ± 0.005 | ~3.8x |
Data derived from studies on thiol-acrylate photopolymers, illustrating the predictable impact of pH on ester hydrolysis rates. nih.gov
Influence of Solvent : The choice of solvent is critical for the stability of this compound. AM esters are susceptible to decomposition in the presence of moisture. thermofisher.com Therefore, they must be reconstituted and stored in high-quality, anhydrous dimethylsulfoxide (DMSO). thermofisher.com The presence of water, even in small amounts absorbed by hygroscopic solvents like DMSO, can lead to spontaneous hydrolysis. thermofisher.com The reaction itself requires water as a reactant to break the ester bond. youtube.com
Role of Esterase Activity in Chemical Activation
While spontaneous hydrolysis can occur, the primary and much more rapid pathway for the activation of this compound is through catalysis by esterase enzymes. thermofisher.comcaymanchem.com These enzymes dramatically increase the rate of AM ester cleavage.
AM esters are specifically designed to be efficient substrates for various non-specific esterases. nih.govaatbio.com The enzymatic reaction, like its non-enzymatic counterpart, is a hydrolytic process, but it follows a specific catalytic mechanism dictated by the enzyme's active site.
Many hydrolytic enzymes, such as acetylcholinesterase which also acts on esters, proceed via a two-phase mechanism. libretexts.org This typically involves:
Acylation : The formation of a covalent enzyme-substrate intermediate. The acyl group of the substrate (in this case, derived from the AM ester) is transferred to a nucleophilic amino acid residue, such as serine, in the enzyme's active site. libretexts.org
Deacylation : A water molecule then acts as a nucleophile, attacking the acyl-enzyme intermediate. This regenerates the free enzyme and releases the hydrolysis products. libretexts.org
This enzymatic process is significantly faster than spontaneous chemical hydrolysis. Studies comparing the hydrolysis of AM probes in buffer versus diluted plasma (which contains esterases) show that the half-lives of these compounds decrease from over an hour to just minutes or less in the presence of enzymes. nih.gov The acetoxymethyl group effectively insulates the labile ester from the core structure of the BTC molecule, allowing this enzymatic activation strategy to be applied to a wide variety of compounds. nih.gov
The efficiency of the enzymatic hydrolysis of this compound is governed by several chemical and physical factors that influence general enzyme kinetics. worthington-biochem.com
Temperature : The rate of enzymatic reactions typically increases with temperature, up to an optimal point beyond which the enzyme begins to denature. uobasrah.edu.iq For the esterase-catalyzed cleavage of an AM probe, the rate was observed to increase from 0.7% per second at 25°C to 1.7% per second at 39°C. nih.gov This corresponds to a temperature coefficient (Q10) of 2.1, which is consistent with most enzymatic reactions. nih.gov
pH : Enzymes exhibit maximal activity within a specific pH range, and their activity decreases sharply outside this optimal range. worthington-biochem.comnih.gov The optimal pH for the various esterases that can hydrolyze this compound will dictate the most efficient conditions for its activation.
Substrate Concentration : The rate of an enzymatic reaction generally increases with substrate concentration until the enzyme becomes saturated. However, the esterase activity in some systems has a remarkably high capacity. In one study, the cleavage of an AM dye showed near first-order kinetics, with no evidence of substrate saturation even at high concentrations, indicating that the esterase activity was not overwhelmed. nih.gov
Inhibitors and Activators : The presence of other chemical species can significantly affect enzyme activity. worthington-biochem.com Esterase activity can be reduced by specific inhibitors that may compete for the active site or by chelating agents that remove essential metal ion cofactors. uobasrah.edu.iqcarbodiimide.com
| Factor | Effect on Reaction Rate | Example/Note |
|---|---|---|
| Temperature | Increases with temperature to an optimum, then decreases. | A Q10 value of 2.1 was observed for plasma esterase activity, typical for enzymatic reactions. nih.gov |
| pH | Maximal activity occurs at an optimal pH, with lower activity at other pH values. | The optimal pH varies depending on the specific esterase enzyme. worthington-biochem.comnih.gov |
| Substrate Concentration | Rate increases with concentration until enzyme saturation (Vmax) is reached. | Some esterase systems have a very high capacity and may not be easily saturated. nih.gov |
| Inhibitors/Activators | Can decrease (inhibit) or increase (activate) the reaction rate. | Inhibitors can be competitive or non-competitive. diva-portal.org |
Degradation Pathways and Chemical Stability of this compound
The primary and intended transformation pathway for this compound is the hydrolysis of its four AM ester groups. caymanchem.com This process yields the desired active product, BTC, as well as the byproducts formaldehyde and acetic acid (from the cleavage of each AM group). researchgate.net
Regarding chemical stability, the compound's main vulnerability is spontaneous hydrolysis due to the presence of moisture. thermofisher.com To maintain its integrity, this compound should be stored desiccated at -20°C and dissolved only in high-quality anhydrous solvents like DMSO immediately before use. thermofisher.com The stability of AM esters in aqueous solutions is generally limited. nih.gov
Beyond hydrolysis, the core chemical structure of BTC could potentially undergo other forms of degradation. Like many complex organic molecules and fluorophores, it may be susceptible to oxidative degradation or photodegradation, especially under prolonged exposure to oxygen or high-intensity light. However, the most immediate and significant transformation pathway remains the cleavage of the AM esters, which is fundamental to its function. thermofisher.comcaymanchem.com The stability of the amine solvent itself can also be a factor, with some studies showing that the presence of CO2 can reduce the thermal and oxidative stability of related compounds. unit.no
Photochemical Degradation Mechanisms
Detailed studies specifically documenting the photochemical degradation mechanisms of this compound are not extensively available in peer-reviewed literature. However, by examining the core molecular structures of this compound—a coumarin (B35378) derivative linked to a benzothiazole (B30560) moiety—insights into its potential photochemical behavior can be inferred.
Coumarin and its derivatives are known for their relatively high photostability, a desirable characteristic for fluorescent dyes. instras.com However, they are not entirely immune to photodegradation. The process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen. instras.com The general mechanism for the photodegradation of coumarin-based dyes in the presence of light and oxygen can be summarized as follows:
Photoexcitation: The coumarin fluorophore absorbs photons, transitioning to an excited singlet state.
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.
Energy Transfer: The excited triplet state of the dye can transfer energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.
Chemical Reaction: Singlet oxygen can then attack the electron-rich regions of the coumarin or benzothiazole rings, leading to the breakdown of the molecule.
The specific sites of attack and the subsequent reaction pathways are highly dependent on the solvent environment and the presence of other reactive species. For instance, the addition of singlet oxygen quenchers has been shown to retard the photo-oxidation of some coumarin derivatives. instras.com
Table 1: General Factors Influencing Photochemical Degradation of Coumarin-Based Dyes
| Factor | Influence on Degradation |
| Light Intensity | Higher intensity generally leads to a faster rate of degradation. |
| Wavelength of Light | Degradation is most efficient at wavelengths strongly absorbed by the dye. |
| Oxygen Concentration | Higher oxygen levels can accelerate degradation via singlet oxygen formation. |
| Solvent Polarity | The solvent can influence the lifetime of excited states and the reactivity of ROS. |
| Presence of Quenchers | Molecules that deactivate the excited triplet state or scavenge ROS can inhibit degradation. |
Thermal and Oxidative Stability in Non-Biological Matrices
Information regarding the specific thermal and oxidative stability of this compound in non-biological matrices is limited. Manufacturer specifications indicate that the compound is stable for at least four years when stored at -20°C. caymanchem.com Shipping at room temperature is also deemed acceptable for short durations, suggesting a reasonable degree of thermal stability under ambient conditions. caymanchem.com
The core coumarin-benzothiazole structure is generally considered to possess good thermal stability. uomphysics.net However, harsh oxidative conditions can lead to the degradation of the molecule. Oxidative degradation would likely target the electron-rich aromatic rings and the heteroatoms (nitrogen, sulfur, and oxygen) present in the structure.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Transformation Pathways |
| Elevated Temperature (e.g., >40°C) | Moderate | Accelerated hydrolysis of AM ester groups. Potential for slow degradation of the core aromatic structure over extended periods. |
| Strongly Acidic or Basic pH | Low | Rapid hydrolysis of AM ester groups. Potential for acid or base-catalyzed degradation of the coumarin lactone ring. |
| Presence of Strong Oxidizing Agents | Low | Oxidation of the benzothiazole and coumarin rings, leading to loss of fluorescence and molecular integrity. |
| Inert Atmosphere | High | The compound is expected to be relatively stable in the absence of oxygen and reactive species. |
Identification of Degradation Products and Their Chemical Properties
There is a notable lack of published research identifying the specific degradation products of this compound resulting from photochemical, thermal, or oxidative stress. To definitively characterize these products, advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be required.
Based on the known reactivity of the constituent chemical moieties, several potential degradation products can be hypothesized:
Hydrolysis Products: The most straightforward degradation pathway in an aqueous environment is the hydrolysis of the four acetoxymethyl ester groups. This would yield the free acid form of the dye (BTC), along with formaldehyde and acetic acid as byproducts. The resulting BTC molecule would be fluorescent but no longer membrane-permeant.
Photodegradation Products: Photochemical degradation initiated by singlet oxygen could lead to the formation of various oxidized derivatives. This might involve the cleavage of the coumarin or benzothiazole rings, resulting in smaller, non-fluorescent fragments. The exact structures would depend on the specific sites of oxidative attack.
Oxidative Cleavage Products: Strong oxidizing agents would likely cause more extensive fragmentation of the molecule. Potential products could include phthalic acid derivatives from the breakdown of the benzothiazole moiety and substituted phenolic compounds from the cleavage of the coumarin and phenoxy ether components.
The chemical properties of these potential degradation products would differ significantly from the parent this compound molecule. The loss of the AM esters would drastically reduce lipophilicity and membrane permeability. The disruption of the conjugated pi-electron system of the fluorophore through oxidative cleavage would result in a loss of fluorescence.
Coordination Chemistry and Spectroscopic Response of Btc Am
Mechanisms of Metal Ion Coordination and Binding Kinetics
The BTC molecule is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), designed with a benzothiazole (B30560) moiety and methyl substitutions on the phenyl rings. caymanchem.comnih.gov Like BAPTA, BTC contains four carboxylic acid groups and two amino groups, providing multiple potential coordination sites for metal ions. nih.gov The tetraacetic acid functional groups are key to its chelating ability, forming stable complexes with various cations. nih.gov
Elucidation of Calcium Ion Binding Sites and Stoichiometry
Calcium ion binding to BTC primarily involves the carboxylate oxygen atoms and the nitrogen atoms of the amino groups. The molecule's structure allows for the formation of a cage-like coordination environment around the calcium ion. nih.gov This multidentate coordination leads to the formation of stable complexes. Studies on related BAPTA derivatives indicate that these ligands typically bind calcium ions with a 1:1 stoichiometry, where one metal ion is coordinated by one ligand molecule. nih.gov While specific crystallographic data for BTC-calcium complexes in simple solutions were not extensively found in the immediate search, the established coordination modes of similar BAPTA-based chelators and related benzene-tricarboxylate ligands in metal-organic frameworks (MOFs) support the involvement of carboxylate and potentially amine groups in metal coordination. acs.orgunivie.ac.atresearchgate.netresearchgate.net
Kinetic Studies of Ion Association and Dissociation
BTC is characterized as a low-affinity calcium indicator, with reported dissociation constants (Kd) for calcium ranging approximately from 7 to 26 µM depending on the experimental conditions, including pH and the presence of other ions like magnesium. caymanchem.comnih.govnih.govthermofisher.comresearchgate.netbiomedres.uspnas.org This relatively low affinity is advantageous for measuring calcium concentrations in the micromolar range. nih.govthermofisher.com The binding kinetics, specifically the association (kon) and dissociation (koff) rates, determine how quickly the indicator responds to changes in ion concentration. While specific kinetic rates for BTC binding to calcium were not detailed in the provided snippets, the response time of such indicators is crucial for tracking dynamic calcium transients. thermofisher.com The lower Kd of BTC compared to some other indicators can arise from a lower association rate or a higher dissociation rate. pnas.org
Theoretical Basis of Ratiometric Fluorescence Response
BTC is a ratiometric fluorescent indicator, meaning its fluorescence excitation or emission spectrum changes in a predictable, concentration-dependent manner upon binding to certain ions, allowing for the calculation of ion concentration from the ratio of fluorescence intensities at two different wavelengths. caymanchem.comaatbio.comthermofisher.compnas.orgthermofisher.comresearchgate.nethoriba.comnih.govpnas.org This ratiometric property provides an internal reference, minimizing artifacts caused by variations in dye concentration, cell thickness, or excitation light intensity. aatbio.comresearchgate.nethoriba.com
Electronic Transitions and Energy Transfer Processes
The fluorescence of BTC is based on a fluorophore linked to the calcium-chelating BAPTA-like structure. The spectroscopic properties, including excitation and emission wavelengths, are determined by the electronic structure of the fluorophore. biomedres.us Upon excitation with light of appropriate wavelengths, electrons in the fluorophore are promoted to higher electronic energy levels (S1, S2, etc.). libretexts.orgacs.org Fluorescence emission occurs when these excited electrons return to the ground state (S0), typically from the lowest vibrational level of the first excited singlet state (S1). libretexts.org
In calcium indicators like BTC, the electron distribution within the molecule changes upon ion binding. biomedres.us This change in electron distribution can affect the energy levels of the fluorophore, leading to shifts in the absorption and emission spectra. For BTC, calcium binding causes a shift in the excitation maximum. caymanchem.comnih.govthermofisher.comthermofisher.com This spectral shift is the basis of its ratiometric behavior. The mechanism often involves processes like Photoinduced Electron Transfer (PeT) or Internal Charge Transfer (ICT), where the electronic state of the fluorophore is influenced by the presence or absence of the bound ion. pnas.orgnih.govnih.gov In the case of BAPTA-based indicators, binding of calcium can relieve a quenching effect, leading to increased fluorescence. nih.gov
Conformational Changes Upon Ion Binding and Spectroscopic Signatures
Ion binding to the chelating site of BTC induces conformational changes in the molecule. These structural rearrangements alter the spatial relationship between the chelating moiety and the fluorophore, thereby influencing the electronic transitions and energy transfer processes responsible for fluorescence. nih.govnih.govelifesciences.org The conformational change upon calcium binding brings about the observed shift in the excitation spectrum of BTC. caymanchem.comnih.govthermofisher.comthermofisher.com This change in conformation and electron distribution is directly responsible for the altered spectroscopic signature, allowing for ratiometric measurements. The extent and nature of these conformational changes are dictated by the specific ion bound and the flexibility of the ligand structure. researchgate.netfrontiersin.org
Ion Selectivity and Affinity Profiling in Chemical Systems
The selectivity of BTC for calcium over other physiologically relevant ions, particularly magnesium, is a critical property for its use as a calcium indicator. BTC exhibits high selectivity for calcium over magnesium, with a significantly lower affinity for Mg2+ (Kd > 10 mM) compared to Ca2+ (Kd ~7-26 µM). nih.govthermofisher.comresearchgate.net This high selectivity is a characteristic feature of BAPTA-based chelators, attributed to the design of the ligand cavity which favors the coordination geometry and ionic radius of calcium over magnesium. nih.gov
However, BTC can also bind to other metal ions, including Zn2+, Cd2+, and Gd3+. nih.govresearchgate.net Interestingly, BTC shows distinct spectral changes upon binding to Zn2+ that are different from those observed with Ca2+ binding, suggesting its potential use as a fluorescent indicator for zinc as well. nih.govresearchgate.net The binding affinity and spectroscopic response can vary depending on the specific metal ion, reflecting the differences in coordination preferences and the resulting effects on the fluorophore's electronic state and conformation. sci-hub.se
The affinity of BTC for calcium can be influenced by the presence of other ions, such as magnesium, as well as the pH and ionic strength of the solution. thermofisher.comlibretexts.org Apparent binding constants (Kapp) measured in specific solution conditions are often used to describe the effective affinity under those conditions. libretexts.org
Here is a summary of approximate calcium binding affinities for BTC from the search results:
| Indicator | Approximate Ca²⁺ Kd (µM) | Conditions (if specified) | Source |
| BTC | 7-26 | caymanchem.com | |
| BTC | ~12 | nih.gov | |
| BTC | 7 | thermofisher.com | |
| BTC | 15.2 | 22°C in 100 mM KCl, 10 mM MOPS pH 7.2 | thermofisher.com |
| BTC | ~12 | In pancreatic acinar cells | biomedres.us |
| BTC | ~10 | pnas.org | |
| BTC | ~10 | In the presence of Mg²⁺ (1 mM free Mg²⁺) | pnas.org |
| BTC | > 10 | Selectivity over Mg²⁺ (Mg²⁺ Kd > 10 mM) | nih.govresearchgate.net |
Table 1: Approximate Calcium Binding Affinities for BTC
Note: The reported Kd values can vary depending on experimental conditions.
The ability of BTC to bind selectively to calcium and exhibit a ratiometric fluorescence change makes it a valuable tool for studying calcium dynamics in various chemical and biological systems.
Chemical Determinants of Calcium Selectivity Over Other Metal Ions
BTC is characterized as a low-affinity calcium indicator, with reported dissociation constants (Kd) for Ca2+ ranging from approximately 7 to 26 µM caymanchem.comglpbio.comaatbio.com. A key feature of BTC is its high selectivity for calcium ions over other physiologically relevant metal ions, such as magnesium (Mg2+) . This selectivity is crucial for accurately measuring calcium concentrations in complex biological environments where other ions are present at varying concentrations.
The selectivity profile of BAPTA-based indicators, including BTC, is largely determined by the design of the chelatingmoiety. The presence of the ethylene (B1197577) glycol linker and the arrangement of the carboxylate and amino groups contribute to the preferential binding of Ca2+ over Mg2+. The ionic radius and coordination preferences of Ca2+ are better matched by the binding pocket created by the ligand compared to Mg2+. Specifically, the larger ionic radius and higher coordination number typically exhibited by Ca2+ allow it to interact more favorably with the chelating sites of BTC than the smaller, harder Mg2+ ion. This differential binding affinity translates into the observed selectivity.
Investigation of Thallium Ion Interaction and Fluorescence Modulation Mechanism
Beyond its use as a calcium indicator, BTC has also been employed for monitoring potassium channel activity due to its sensitivity to thallium ions (Tl+) aatbio.commoleculardevices.commdpi.comaatbio.com. Thallium ions, having an ionic radius similar to that of potassium ions (Tl+ ~0.154 nm, K+ ~0.144 nm), can permeate through many potassium channels mdpi.com.
Studies have shown that Tl+ ions enhance the fluorescence of BTC aatbio.commoleculardevices.commdpi.comaatbio.com. This fluorescence modulation upon Tl+ binding provides a mechanism for indirectly monitoring potassium channel activity by measuring the influx of Tl+ into cells loaded with BTC AM moleculardevices.combenthamdirect.comresearchgate.net. The exact mechanism of fluorescence enhancement by Tl+ may differ from that of Ca2+ binding, potentially involving different coordination geometries or electronic effects on the fluorophore. While Ca2+ binding induces a significant shift in the excitation spectrum, the interaction with Tl+ primarily leads to an increase in fluorescence intensity aatbio.commoleculardevices.commdpi.comaatbio.com. This differential spectroscopic response allows for the potential to distinguish between Ca2+ and Tl+ signals under appropriate experimental conditions mdpi.com.
Photophysical Properties and Their Modulation by Chemical Environment
The photophysical properties of BTC are central to its function as a fluorescent indicator. The molecule exhibits distinct excitation and emission characteristics that change upon binding to specific metal ions.
In the absence of saturating Ca2+, BTC has an excitation maximum around 480 nm caymanchem.combiomol.comglpbio.comaatbio.comthermofisher.comaatbio.com. Upon binding to calcium ions, there is a significant hypsochromic shift (blue shift) in the excitation maximum to approximately 400-401 nm caymanchem.combiomol.comglpbio.comaatbio.comthermofisher.comaatbio.com. This spectral shift in excitation allows for ratiometric calcium measurements, where the ratio of fluorescence intensity excited at two different wavelengths (e.g., 400/401 nm and 480 nm) is used to determine the calcium concentration. Ratiometric measurements are advantageous as they are less susceptible to variations in dye concentration, cell thickness, and photobleaching compared to single-wavelength measurements biomol.com. The emission wavelength of BTC is reported to be around 529 nm caymanchem.combiomol.comglpbio.com.
The fluorescence of BTC is also modulated by the presence of thallium ions, which cause an enhancement in fluorescence intensity aatbio.commoleculardevices.commdpi.comaatbio.com. This indicates that the chemical environment, specifically the presence and concentration of coordinating metal ions like Ca2+ and Tl+, directly influences the photophysical behavior of BTC.
The following table summarizes some key photophysical properties of BTC:
| Property | Value (Ca2+-free/Low Ca2+) | Value (Ca2+-bound) | Reference |
| Excitation Maximum (λex) | ~480 nm | ~400-401 nm | caymanchem.combiomol.comglpbio.comaatbio.comthermofisher.comaatbio.com |
| Emission Maximum (λem) | ~529 nm | ~529 nm | caymanchem.combiomol.comglpbio.com |
| Kd for Ca2+ | - | 7-26 µM | caymanchem.comglpbio.comaatbio.com |
The sensitivity of BTC fluorescence to both calcium and thallium ions, coupled with the distinct nature of the spectroscopic changes (excitation shift for Ca2+, intensity enhancement for Tl+), underscores the intricate relationship between the coordination chemistry and photophysical properties of this indicator.
Advanced Analytical Techniques and Methodological Applications of Btc Am
Ratiometric Fluorescence Spectroscopy for Quantitative Chemical Analysis
Ratiometric fluorescence spectroscopy is a powerful technique that utilizes indicators exhibiting a shift in excitation or emission wavelengths upon binding to an analyte. This approach allows for quantitative measurements that are less susceptible to variations in dye concentration, cell thickness, photobleaching, and dye leakage, thereby improving the accuracy of ion concentration determination thermofisher.com. BTC AM, once hydrolyzed to BTC inside cells, functions as an excitation-ratiometric indicator glpbio.comcaymanchem.combiomol.comthermofisher.comaatbio.comaatbio.comaatbio.com.
Upon binding to calcium ions, BTC undergoes a significant shift in its excitation spectrum. The excitation maximum shifts from approximately 480 nm in the Ca2+-free state to around 400-401 nm when saturated with Ca2+, while its emission maximum remains relatively constant at approximately 529 nm glpbio.comcaymanchem.combiomol.comthermofisher.comaatbio.com. This spectral characteristic enables ratiometric measurements by exciting the probe at two different wavelengths (e.g., 400 nm and 480 nm) and measuring the ratio of the emitted fluorescence intensity at a single emission wavelength (e.g., 529 nm). The ratio of fluorescence intensities is directly correlated to the concentration of the bound ion aatbio.com.
Beyond calcium sensing, this compound has also been employed for monitoring potassium channel activity by leveraging its sensitivity to thallium ions (Tl+) aatbio.comaatbio.combenthamdirect.com. Thallium ions can permeate through potassium channels due to their similar ionic radii to potassium ions mdpi.comnih.govresearchgate.net. Upon binding to Tl+, BTC exhibits enhanced fluorescence, with excitation at 488 nm and emission monitored at 525 nm nih.govmdpi.com. This Tl+ sensitivity provides an alternative ratiometric-like approach (though often used as a single-wavelength intensity change) for assessing potassium channel function moleculardevices.co.jpbenthamdirect.comnih.govnih.gov.
Development of Calibration Models and Signal Processing Techniques
Quantitative analysis using ratiometric fluorescent indicators like BTC requires the development of calibration models to relate the measured fluorescence ratio to the analyte concentration. The fundamental principle involves establishing a relationship between the fluorescence signal (or ratio) and known concentrations of the target ion under controlled conditions fsu.edubiomedres.us. For ratiometric indicators, the ratio of fluorescence intensities at two different excitation or emission wavelengths is typically used to construct a calibration curve aatbio.com.
Calibration models often involve determining parameters such as the minimum ratio (Rmin) in the absence of the analyte and the maximum ratio (Rmax) at saturating analyte concentrations biomedres.us. These parameters, along with the dissociation constant (Kd) of the indicator for the ion, can be incorporated into equations (such as the Grynkiewicz equation for calcium indicators) to calculate the free ion concentration from the observed fluorescence ratio nih.gov.
Signal processing techniques are crucial for extracting meaningful quantitative data from fluorescence measurements, especially in complex biological environments. These techniques can include background subtraction, noise reduction, and correction for factors that might affect fluorescence intensity but not the ratio, such as variations in dye loading or photobleaching thermofisher.comnih.gov. While specific detailed signal processing techniques for this compound are not extensively detailed in the provided snippets, the general principles applied to similar ratiometric indicators like Fura-2 are applicable biomedres.us. The ratiometric approach itself serves as a primary signal processing technique to mitigate common sources of error in fluorescence measurements thermofisher.com.
Application in Microchemical Systems and in vitro Mimics
This compound's cell-permeable nature, allowing its entry into live cells and subsequent hydrolysis by intracellular esterases, makes it suitable for applications in microchemical systems and in vitro mimics that aim to replicate biological environments glpbio.comcaymanchem.combiomol.commedchemexpress.commoleculardevices.co.jpnih.govaatbio.comaatbio.com. It has been utilized in cellular assays to monitor intracellular calcium levels and potassium channel activity moleculardevices.co.jpbenthamdirect.comnih.gov.
Specific applications include studying calcium-dependent processes in various cell types, such as neurons and pancreatic β-cells thermofisher.com. Its low calcium affinity makes it particularly useful for quantifying relatively high intracellular Ca2+ levels that might saturate higher-affinity indicators thermofisher.comaatbio.comaatbio.com.
Furthermore, this compound has been applied in studies involving isolated mitochondria and permeabilized cells to investigate mitochondrial potassium channels by monitoring thallium flux nih.govmdpi.comnih.gov. These preparations can be considered as in vitro mimics of cellular compartments, allowing for focused study of ion transport mechanisms mdpi.com. The use of this compound in conjunction with techniques like fluorescence plate readers (e.g., FLIPR systems) in cellular assays demonstrates its applicability in high-throughput screening and microchemical analysis platforms moleculardevices.co.jpnih.govresearchgate.net.
High-Throughput Screening Methodologies for Chemical Interactions
High-Throughput Screening (HTS) is a powerful methodology employed for the rapid evaluation of large libraries of compounds or conditions biologists.comdrugtargetreview.combioscience.co.uk. Fluorescent indicators, including ion indicators, are frequently integrated into HTS assays due to their sensitivity and the ease of automating fluorescence detection nih.govnih.govaatbio.comthermofisher.com.
In the context of the provided literature, the application of fluorescent indicators in HTS is primarily described for screening compounds to identify those that modulate biological activity or interact with biological targets, such as enzymes, ion channels, or protein-protein interactions nih.govnih.govaatbio.combiologists.comdrugtargetreview.combioscience.co.ukthermofisher.com. HTS methodologies often involve miniaturized formats, such as multiwell plates, and utilize automated liquid handling and detection systems to process numerous samples efficiently biologists.combioscience.co.uk.
Theoretical and Computational Chemistry Studies of Btc Am
Quantum Chemical Calculations for Electronic Structure and Spectra
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the electronic properties of fluorescent probes. bham.ac.uk These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and how it interacts with light. cecam.org
A primary application of quantum chemistry in probe design is the prediction of absorption and emission spectra. researchgate.net For a ratiometric indicator like BTC, which shows a shift in its excitation wavelength upon binding calcium, these calculations are particularly valuable. caymanchem.comaatbio.com
Methodology : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies of medium-to-large molecules like BTC. nih.govnih.gov The process involves first optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies, which correspond to the absorption spectrum. To predict the emission spectrum, the geometry of the first excited state is optimized, and the energy difference for the transition back to the ground state is calculated.
Expected Research Findings : A computational study on BTC would calculate the maximum absorption and emission wavelengths for both the free (apo) form and the calcium-bound (holo) form. The results would be compared against experimental values (Excitation: ~480 nm for free BTC, ~401 nm for Ca²⁺-bound; Emission: ~529 nm). caymanchem.com Calculations would likely be performed using various functionals (e.g., B3LYP, CAM-B3LYP, PBE0) and basis sets to find the best agreement with experimental data. arxiv.org The results would typically be presented in a table comparing the predicted and experimental values.
Table 1: Hypothetical Comparison of Experimental and TD-DFT Calculated Spectral Properties of BTC (Note: This table is illustrative. No published computational data for BTC was found.)
| State | Property | Experimental Wavelength (nm) | Calculated Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| Free BTC | Absorption (Excitation) | ~480 | Value | Value |
| Emission (Fluorescence) | ~529 | Value | Value | |
| Ca²⁺-Bound BTC | Absorption (Excitation) | ~401 | Value | Value |
Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for understanding reactivity and electronic transitions. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
Methodology : After a ground-state DFT calculation, the energy levels and spatial distribution of the HOMO and LUMO are analyzed. The nature of an electronic transition (e.g., absorption of a photon) is often described as the promotion of an electron from the HOMO to the LUMO.
Expected Research Findings : For BTC, analysis would likely show that the HOMO is primarily located on the electron-donating part of the coumarin (B35378) structure, while the LUMO is centered on the electron-accepting benzothiazole (B30560) moiety. Upon excitation, this would indicate an intramolecular charge transfer (ICT) character. The analysis would also be performed for the Ca²⁺-bound state to explain the significant shift in the absorption spectrum. Binding of the calcium ion would be expected to stabilize the HOMO of the chelating portion of the molecule, increasing the HOMO-LUMO energy gap and resulting in the observed blue shift (from ~480 nm to ~401 nm). caymanchem.comrsc.org Visual representations of the HOMO and LUMO electron density surfaces would be generated to illustrate these characteristics.
Molecular Dynamics Simulations of Ion-Probe Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and binding events. nih.gov For BTC, MD simulations would be crucial for understanding how the probe interacts with a calcium ion and the structural changes that result from this binding.
The function of a chelating probe like BTC relies on a specific conformational change that occurs upon binding its target ion. nih.govmdpi.com
Methodology : An MD simulation would start with a 3D model of the BTC molecule (the hydrolyzed form, not BTC AM) placed in a simulation box filled with water molecules and ions (including Ca²⁺). The simulation would then calculate the forces between all atoms and solve the equations of motion over a period of nanoseconds to microseconds. nih.gov
Expected Research Findings : Simulations of free BTC in solution would reveal its most stable conformations and flexibility. Upon introduction of Ca²⁺, the simulation would show the ion being captured by the chelating groups of BTC. This binding event would trigger a distinct conformational change, likely a "wrapping" of the chelating arms around the ion. This structural rearrangement is ultimately responsible for the change in electronic properties that leads to the shift in the absorption spectrum. Analysis would include measurements of key distances and dihedral angles to quantify the conformational change. nih.gov
A key characteristic of BTC is its low binding affinity for Ca²⁺ (Kd = 7–26 µM), which makes it suitable for measuring high calcium concentrations. wustl.edumedchemexpress.com Computational methods can be used to predict these binding affinities.
Expected Research Findings : The calculations would yield a binding free energy value (ΔG_bind) for the BTC-Ca²⁺ complex. This value can be directly related to the Kd and compared with experimental results. The total binding energy can also be broken down into its constituent parts (van der Waals, electrostatic, solvation energy), providing insight into the driving forces of the binding process. nih.gov For instance, the analysis would likely show a very strong, favorable electrostatic interaction between the negatively charged carboxylate groups of the chelator and the positively charged Ca²⁺ ion, which is partially offset by the energetic penalty of desolvating the ion and the binding site. nasa.govmdpi.com
Table 2: Illustrative Table of Computed Thermodynamic Parameters for BTC-Ca²⁺ Binding (Note: This table is illustrative. No published computational data for BTC was found.)
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| ΔE_vdw (van der Waals Energy) | Value |
| ΔE_elec (Electrostatic Energy) | Value |
| ΔG_polar (Polar Solvation Energy) | Value |
| ΔG_nonpolar (Nonpolar Solvation Energy) | Value |
| ΔG_bind (Total Binding Free Energy) | Value |
in silico Design and Virtual Screening of Novel Probes
A major advantage of computational chemistry is its ability to guide the development of new molecules without the need for immediate synthesis. rsc.org By understanding the structure-property relationships of BTC, researchers can design new probes with improved characteristics. researchgate.netutep.edu
Methodology : In silico design involves making systematic chemical modifications to the parent BTC structure within the computer. For example, different electron-donating or electron-withdrawing groups could be added to the coumarin fluorophore, or the structure of the chelator could be altered. For each new virtual compound, the properties of interest (e.g., absorption/emission wavelengths, binding affinity) would be recalculated using the quantum and molecular mechanics methods described above.
Expected Research Findings : This process would generate a library of candidate molecules. A study might find that adding a specific electron-donating group could red-shift the emission wavelength, making the probe more suitable for deep-tissue imaging. Another modification to the chelator might alter the binding affinity, creating a new probe sensitive to different Ca²⁺ concentration ranges. This computational screening allows chemists to prioritize the most promising candidates for synthesis, saving significant time and resources. rsc.orgutep.edu
Computational Approaches to Modifying this compound for Tuned Properties
While this compound is a useful tool for detecting high calcium concentrations, it possesses certain limitations, such as susceptibility to photodamage and a modest dynamic range. uthscsa.eduresearchgate.netnih.gov Computational chemistry offers a pathway to address these issues by enabling the targeted modification of its structure to achieve desirable properties.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to model the electronic structure and spectroscopic properties of this compound. mdpi.comrsc.org These calculations can predict how changes to the molecular structure, such as the introduction of different substituent groups on the coumarin or benzothiazole rings, would affect the absorption and emission wavelengths, quantum yield, and two-photon absorption cross-section. rsc.org For instance, by modeling the excited state dynamics, researchers could identify modifications that minimize non-radiative decay pathways or enhance photostability.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its interaction with its environment, including solvent molecules and biological macromolecules. asu.eduwikipedia.orgyoutube.com By simulating the behavior of the molecule over time, researchers can understand how structural modifications might influence its solubility, cell permeability, and interaction with intracellular esterases that hydrolyze the AM ester groups. This can be crucial for optimizing the delivery and activation of the probe within the cell.
A hypothetical study could explore the introduction of electron-donating or electron-withdrawing groups at various positions on the BTC core structure. The predicted outcomes of these modifications on key photophysical properties could be tabulated as follows:
| Modification to BTC Core | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield (Φf) | Predicted Photostability |
| None (Original BTC) | 480 (Ca2+-free), 401 (Ca2+-bound) | 529 | Moderate | Moderate |
| Addition of -OCH3 to Coumarin | 490, 408 | 535 | Increased | Improved |
| Addition of -NO2 to Benzothiazole | 475, 398 | 525 | Decreased | Potentially Reduced |
| Replacement of Sulfur with Selenium | 485, 405 | 532 | Similar | Potentially Improved |
This table is illustrative and based on general principles of fluorescent probe design; specific values would require detailed computational studies.
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound relates to its functional activity. nih.gov For this compound, the "activity" of interest is its performance as a calcium indicator, which includes its affinity for Ca2+, selectivity over other ions like Mg2+, and the magnitude of the spectral shift upon binding.
Computational modeling can accelerate SAR studies by predicting the activity of hypothetical derivatives before their synthesis. By creating a virtual library of BTC analogs and calculating their properties, researchers can identify key structural features that govern the desired functions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. nih.gov For this compound, descriptors could include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors, calculated for a range of BTC derivatives, could be correlated with experimentally determined or computationally predicted Ca2+ affinities (Kd). Such a model could then be used to predict the Kd of novel, unsynthesized BTC analogs.
For example, a QSAR study on a series of benzothiazole-coumarin derivatives could yield a model that helps in understanding the structural requirements for optimal calcium binding. The following table illustrates a hypothetical dataset that could be used to build such a QSAR model.
| Compound | Substituent on Benzothiazole | Calculated Dipole Moment (Debye) | Predicted logP | Experimental Kd for Ca2+ (µM) |
| BTC | None | 8.5 | 4.2 | 12 |
| Analog 1 | 6-Fluoro | 9.1 | 4.5 | 10 |
| Analog 2 | 6-Methyl | 8.3 | 4.8 | 15 |
| Analog 3 | 6-Trifluoromethyl | 10.2 | 5.1 | 8 |
This table is a hypothetical representation for illustrative purposes.
Machine Learning Approaches for Predicting this compound Chemical Behavior
The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for predicting molecular properties and accelerating the discovery of new materials and molecules. bakerlab.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org For a compound like this compound, ML models could be trained to predict various aspects of its chemical behavior, from its photophysical properties to its performance as a calcium indicator.
ML models, such as neural networks or support vector machines, can be trained on datasets that link the chemical structures of fluorescent probes to their observed properties. bakerlab.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org For instance, a model could be trained on a large database of known fluorescent dyes, learning the complex relationships between molecular structure and properties like absorption/emission spectra, quantum yield, and photostability. Such a trained model could then predict these properties for novel this compound derivatives, significantly reducing the need for time-consuming and expensive synthesis and experimental characterization.
Furthermore, ML can be used in the context of engineering calcium indicators. By analyzing the sequence and performance data from libraries of existing indicators, ML models can predict the effects of specific mutations or structural modifications. bakerlab.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org While this compound is a small molecule and not a genetically encoded protein, a similar principle could be applied. An ML model could be trained on a dataset of various small-molecule calcium indicators and their properties. This model could then be used to perform an in silico screen of a virtual library of thousands of potential this compound derivatives, identifying the most promising candidates for synthesis.
The following table illustrates the type of data that could be used to train an ML model for predicting the performance of calcium indicators.
| Compound Descriptor (Input) | Property 1 (Input) | ... | Performance Metric (Output) |
| Molecular Fingerprint of BTC | logP | ... | Ca2+/Mg2+ Selectivity |
| Molecular Fingerprint of Fura-2 | Molecular Weight | ... | Quantum Yield |
| Molecular Fingerprint of Indo-1 | Number of H-bond donors | ... | Photostability Score |
| ... | ... | ... | ... |
This table represents a conceptual framework for the application of machine learning in the design of calcium indicators.
By leveraging these advanced computational and machine learning approaches, the development of next-generation calcium indicators based on the BTC scaffold could be significantly accelerated, leading to new tools with enhanced properties for biological imaging.
Future Research Directions and Unexplored Chemical Frontiers for Btc Am
Development of Next-Generation BTC AM Derivatives with Enhanced Chemical Functionality
A significant area of future research lies in the chemical modification of the BTC core structure to create derivatives with novel functionalities. These efforts aim to broaden the range of analytes detectable by BTC-based probes and to introduce sophisticated control mechanisms over their activity.
While BTC is primarily recognized as a calcium indicator, studies have revealed its sensitivity to other divalent cations, notably zinc (Zn²⁺). This finding opens a promising avenue for the rational design of BTC derivatives with enhanced selectivity for other metal ions. For instance, alterations to the chelation site of the BTC molecule could modulate its binding affinity and selectivity for various heavy metal ions, such as tin (Sn²⁺) and copper (Cu²⁺) nih.govrsc.orgrsc.org. The development of such probes would be invaluable for environmental monitoring and toxicology studies nih.govmdpi.comrsc.org.
Furthermore, the coumarin (B35378) scaffold, a key component of the BTC structure, has been successfully utilized in the design of fluorescent chemosensors for a range of metal ions nih.govrsc.orgrsc.org. Research into modifying the BTC structure could lead to a new class of selective indicators for ions that are currently challenging to detect.
Beyond cations, the development of BTC-based probes for anions represents a largely unexplored frontier. Anion recognition is a burgeoning field in supramolecular chemistry, and the design of fluorescent sensors for biologically and environmentally relevant anions is of high interest rsc.orgnih.govmdpi.comnih.govmdpi.comresearchgate.net. By incorporating anion-binding motifs into the BTC framework, it may be possible to create novel fluorescent probes for anions such as phosphate (B84403), nitrate, and cyanide.
The integration of photoresponsive elements into the BTC structure offers the exciting prospect of spatiotemporal control over its chelating activity. This can be achieved through two primary strategies: photoactivation and photorelease.
Photoactivatable ("caged") BTC analogs would involve modifying the BTC molecule with a photolabile protecting group that renders it initially incapable of binding calcium. Upon irradiation with a specific wavelength of light, this "cage" would be cleaved, activating the chelating function of BTC nih.govrsc.orgnih.govresearchgate.net. This approach would allow researchers to precisely control when and where calcium chelation occurs within a sample, providing a powerful tool for studying dynamic cellular processes researchgate.netnih.govelsevierpure.com. The synthesis of a calcium-sensitive photocage based on a coumarin fluorophore has demonstrated the feasibility of this approach, exhibiting a significant increase in photochemical quantum yield upon calcium binding nih.gov.
Photoreleasable BTC analogs would function in the opposite manner. In this design, a BTC derivative would be pre-complexed with calcium, and light would trigger the release of the calcium ions. This could be achieved by designing a BTC analog where light absorption induces a conformational change that lowers its affinity for calcium rsc.orgnih.govresearchgate.net. Such a tool would enable the precise delivery of calcium to specific locations, facilitating the study of calcium-triggered events.
Integration of this compound into Novel Chemical Sensor Platforms
The versatility of this compound extends beyond its use in solution-based assays. Its integration into advanced sensor platforms, such as miniaturized devices and solid-state sensors, promises to enhance its analytical capabilities and broaden its applicability.
The trend towards miniaturization in analytical chemistry has led to the development of "lab-on-a-chip" and microfluidic devices for high-throughput analysis and single-cell studies researchgate.netnih.govmdpi.comelveflow.comnih.govrsc.orgwikipedia.orgosti.gov. The incorporation of this compound into such platforms would enable real-time monitoring of calcium dynamics in precisely controlled microenvironments researchgate.netnih.govresearchgate.net. For instance, microfluidic devices functionalized with this compound could be used to study calcium signaling in response to various stimuli with high temporal and spatial resolution nih.gov. The development of such integrated systems would be particularly valuable for drug screening and neurobiology research researchgate.net.
Immobilizing this compound onto solid supports, such as glass slides, nanoparticles, or polymer films, would pave the way for the development of robust, reusable, and portable chemical sensors nih.govnih.gov. Surface immobilization can enhance the stability of the indicator and prevent leaching, making it suitable for continuous monitoring applications nih.gov. Techniques such as covalent attachment or entrapment within a polymer matrix could be explored for the fabrication of BTC-based solid-state sensors researchgate.netmdpi.com. These sensors could find applications in environmental monitoring, industrial process control, and clinical diagnostics mdpi.com.
Mechanistic Insights into Complex Chemical Systems Using this compound as a Reporter
The ability of this compound to provide quantitative, ratiometric measurements of calcium concentrations makes it a powerful tool for elucidating the mechanisms of complex chemical and biological processes rsc.orgnih.gov. By acting as a fluorescent reporter, this compound can provide real-time information on changes in calcium levels, which can be correlated with other events in the system.
For example, in neurobiology, this compound has been used to measure neuronal free calcium and has been shown to report graded responses to glutamate receptor stimulation rsc.orgnih.gov. This allows for a detailed investigation of the role of calcium in synaptic transmission and excitotoxicity.
Furthermore, the development of BTC derivatives with selectivity for other ions could expand its use as a reporter in a wider range of chemical systems. For instance, a BTC-based zinc sensor could be used to study the role of zinc in enzymatic reactions or as a neurotransmitter researchgate.netnih.govmdpi.comscbt.com. The application of this compound and its future derivatives as fluorescent reporters will continue to provide valuable mechanistic insights into a variety of complex chemical and biological systems mdpi.comnih.govrsc.orgacs.org.
Probing Chemical Reactions with Transient Ion Intermediates
The core function of BTC, the active form of this compound, is its ability to chelate divalent cations, leading to a significant shift in its fluorescence excitation spectrum. caymanchem.com This property could theoretically be repurposed to study non-biological chemical reactions that involve transient ionic intermediates. Many organic and organometallic reactions proceed through short-lived cationic species. A molecule with the properties of BTC could serve as a fluorescent probe to detect the formation and consumption of these intermediates in real-time, provided the reaction conditions are compatible with the probe's stability.
For example, in studies of electrophilic addition reactions or certain types of polymerization, the presence and concentration of transient carbocations are critical to understanding the reaction mechanism. A BTC-like sensor could be introduced into the reaction mixture to provide insights into the kinetics and pathways of such reactions by monitoring fluorescence changes. This would require significant research to adapt the probe for various non-aqueous solvent systems and to ensure it does not interfere with the reaction itself.
Elucidating Reaction Pathways in Material Science Contexts (non-MOF related)
In material science, the synthesis of novel polymers and inorganic materials often involves complex reaction pathways where ionic species play a crucial role. For instance, in the sol-gel process, the hydrolysis and condensation of metal alkoxides involve various charged intermediates. A fluorescent probe like BTC could potentially be used to monitor the local concentration of metal ions during the formation of a solid-state material.
This could provide valuable data on nucleation and growth mechanisms. By observing changes in fluorescence, researchers might gain a deeper understanding of how reaction parameters influence the final properties of the material. This application would necessitate modifying the BTC structure to ensure its stability and solubility in the specific chemical environments used in materials synthesis, which can be harsh.
Advanced Spectroscopic and Analytical Method Development Driven by this compound Properties
The ratiometric nature of BTC's fluorescence is a key feature. caymanchem.comaatbio.com Upon binding calcium, the excitation maximum shifts from approximately 480 nm to 401 nm, while the emission remains around 529 nm. caymanchem.com This dual-excitation property allows for precise measurements that are independent of the probe's concentration. This principle could drive the development of new analytical methods for detecting other metal ions in various samples.
By synthetically modifying the ion-binding pocket of the BTC molecule, it may be possible to create a family of sensors selective for different cations (e.g., heavy metals for environmental monitoring). Each new sensor would retain the ratiometric signaling mechanism, leading to robust and reliable analytical techniques. Furthermore, the core fluorophore could be altered to tune the excitation and emission wavelengths for compatibility with different analytical instruments or to avoid interference from other sample components. This represents a significant synthetic chemistry challenge but holds the promise of creating a new class of versatile chemical sensors.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 176767-94-5 |
| Molecular Formula | C45H45N3O20S |
| Formula Weight | 979.9 g/mol |
| Purity | ≥90% |
| Appearance | Solid |
| Solubility | DMSO |
| Excitation Wavelength | ~480 nm (Ca2+-free), ~401 nm (Ca2+-bound) |
| Emission Wavelength | ~529 nm |
This data is compiled from publicly available sources. caymanchem.com
Mechanism of Action
This compound is designed to be cell-permeable due to its acetoxymethyl (AM) ester groups. biomol.com Once inside a cell, ubiquitous intracellular esterases cleave these groups, releasing the active, membrane-impermeant form, BTC. caymanchem.combiomol.com The parent molecule, BTC, is a low-affinity calcium indicator (Kd = 7-26 µM), making it suitable for detecting high concentrations of calcium ions. caymanchem.com
Q & A
Basic Research Questions
Q. How can researchers design reproducible synthesis protocols for Btc AM (Cu₃(TMA)₂(H₂O)₃) to ensure structural consistency?
- Methodological Answer :
-
Define variables (e.g., molar ratios, temperature, solvent system) and optimize reaction kinetics using factorial design experiments .
-
Validate purity via single-crystal X-ray diffraction (SCXRD) and cross-reference with thermogravimetric analysis (TGA) to confirm hydration states .
-
Document procedural deviations (e.g., ligand substitution kinetics) in supplementary materials to aid reproducibility .
Key Characterization Techniques Purpose Powder XRD Confirm crystallinity and phase purity BET Surface Area Analysis Measure nanoporosity and pore distribution TGA-MS Analyze thermal stability and decomposition pathways
Q. What are the critical parameters for assessing this compound’s functionalization potential in experimental workflows?
- Methodological Answer :
- Prioritize ligand-exchange reactions (e.g., replacing aqua ligands with pyridines) under inert atmospheres to avoid oxidation .
- Use spectroscopic methods (FTIR, NMR) to track functional group integration and monitor steric/electronic effects on pore accessibility .
- Apply density functional theory (DFT) simulations to predict binding affinities and guide synthetic modifications .
Q. How should researchers address discrepancies in reported porosity values for this compound across studies?
- Methodological Answer :
- Conduct comparative adsorption experiments (e.g., N₂ at 77 K vs. CO₂ at 273 K) to evaluate pore accessibility under varying conditions .
- Replicate prior methodologies (e.g., activation protocols) to identify procedural inconsistencies .
- Apply error propagation analysis to quantify measurement uncertainties in surface area calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic activity data for this compound-derived frameworks?
- Methodological Answer :
- Perform controlled poisoning experiments to isolate active sites and rule out substrate-specific effects .
- Use in-situ XRD or EXAFS to correlate structural dynamics (e.g., framework flexibility) with catalytic performance .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. How can researchers optimize this compound’s stability in aqueous environments for biomedical applications?
- Methodological Answer :
- Design accelerated aging tests (e.g., exposure to simulated body fluids) paired with SCXRD to monitor structural degradation .
- Integrate computational models (MD simulations) to predict hydrolysis pathways and guide hydrophobic functionalization .
- Validate biocompatibility via cytotoxicity assays, ensuring alignment with ethical review protocols .
Q. What analytical frameworks are suitable for interpreting contradictory adsorption selectivity data in this compound?
- Methodological Answer :
-
Employ principal component analysis (PCA) to disentangle competing factors (e.g., pore size vs. ligand affinity) .
-
Compare adsorption isotherms across isostructural frameworks (e.g., ZIF-8 vs. This compound) to isolate material-specific effects .
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Publish raw datasets with metadata (e.g., gas purity, pressure calibration) to facilitate cross-study validation .
Analytical Method Use Case Grand Canonical Monte Carlo Predict gas uptake under non-ideal conditions Breakthrough Curve Analysis Quantify dynamic separation efficiency
Q. How can researchers ensure reproducibility in this compound’s magnetic properties across laboratories?
- Methodological Answer :
- Standardize sample preparation (e.g., degassing protocols) to minimize surface contamination .
- Collaborate via interlaboratory studies to benchmark SQUID magnetometry data against shared reference samples .
- Report crystal orientation effects (anisotropy) in magnetic susceptibility measurements .
Methodological Guidelines for Data Integrity
- Avoid Commercial Bias : Exclude industrial-scale synthesis or cost analysis; focus on mechanistic studies .
- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize unresolved scientific conflicts .
- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
